N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide

Descripción general

Descripción

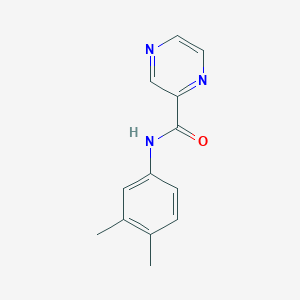

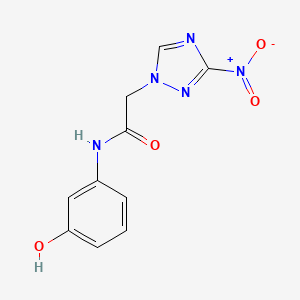

“N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide” is a chemical compound that likely contains a pyrazine ring (a six-membered ring with two nitrogen atoms) and an amide functional group attached to a 3,4-dimethylphenyl group. The exact properties and applications of this compound would depend on its specific structure and any substituents it may have .

Molecular Structure Analysis

The molecular structure of “N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide” would be expected to feature a pyrazine ring, an amide functional group, and a 3,4-dimethylphenyl group. The exact 3D structure and conformation would depend on the specific substituents and their positions .

Chemical Reactions Analysis

As an amide, “N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide” could potentially undergo reactions such as hydrolysis, reduction, and reactions with Grignard or organolithium reagents. The pyrazine ring could potentially undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide” would depend on its specific structure. As an amide, it would be expected to engage in hydrogen bonding, which could influence its solubility, boiling point, and other properties .

Aplicaciones Científicas De Investigación

- Research : Scientists have synthesized PZA analogues using the Yamaguchi reaction. By reacting pyrazine-2-carboxylic acid with various amines, they obtained pyrazine-2-carboxamides. Notably, N-(4-chlorophenyl)pyrazine-2-carboxamides were prepared with an 81% yield. Additionally, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide exhibited potent activity against Mycobacterium tuberculosis H37Rv (MIC < 6.25 μg/mL) .

- Research : Researchers have explored the synthesis of azapentalenes by utilizing the amine via ring closure. This involves displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole. Notably, some azapentalenes have an azido group substituted ortho to the pyrazole .

- Research : Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated. These compounds show promise as anti-tubercular agents .

Antitubercular Activity

Azapentalenes Synthesis

Novel Substituted Derivatives

Photosynthetic Electron Transfer Interruption

Safety and Hazards

The safety and hazards associated with “N-(3,4-dimethylphenyl)-2-pyrazinecarboxamide” would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Mecanismo De Acción

Target of Action

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide, also known as CBMicro_024165, is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment . The primary target of this compound is likely to be Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

It’s known that pyrazinamide, a related compound, is a prodrug that is converted into the active form pyrazinoic acid in the bacilli where it interferes with fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication . It’s plausible that N-(3,4-dimethylphenyl)pyrazine-2-carboxamide may have a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by N-(3,4-dimethylphenyl)pyrazine-2-carboxamide are likely related to the synthesis of fatty acids in Mycobacterium tuberculosis . By interfering with this process, the compound inhibits the growth and replication of the bacteria .

Result of Action

The result of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control the spread and severity of tuberculosis .

Action Environment

The action of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide, like many drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain. For instance, pyrazinamide is active only at a slightly acidic pH

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-3-4-11(7-10(9)2)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOAUXNKOGWIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329658 | |

| Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |

CAS RN |

353785-28-1 | |

| Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)

![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)

![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)

![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)

![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)